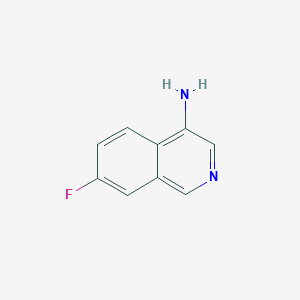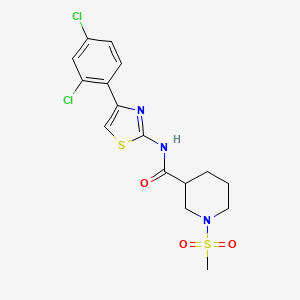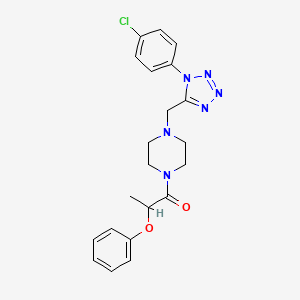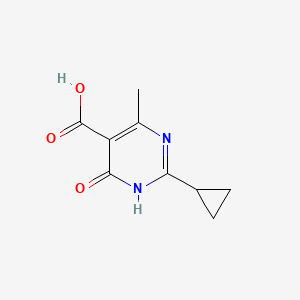![molecular formula C23H25N7O3 B2678610 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021221-72-6](/img/structure/B2678610.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyridazinyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the piperazine moiety with the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridazinyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-16-6-7-24-21(14-16)26-20-4-5-22(28-27-20)29-8-10-30(11-9-29)23(31)25-17-2-3-18-19(15-17)33-13-12-32-18/h2-7,14-15H,8-13H2,1H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIARDTWPGFHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)



![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B2678548.png)
![N-butyl-2-{6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide](/img/structure/B2678549.png)
